molecular formula C6H6O7S2 B033733 Phenoldisulfonic acid CAS No. 96-77-5

Phenoldisulfonic acid

Cat. No.: B033733
CAS No.: 96-77-5
M. Wt: 254.2 g/mol
InChI Key: JXBUOZMYKQDZFY-UHFFFAOYSA-N
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Description

Phenoldisulfonic acid, also known as 4-hydroxy-1,3-benzenedisulfonic acid, is an organic compound with the molecular formula C₆H₆O₇S₂. It is a derivative of phenol where two sulfonic acid groups are attached to the benzene ring. This compound is known for its applications in analytical chemistry, particularly in the determination of nitrates in various samples.

Scientific Research Applications

Phenoldisulfonic acid has a wide range of applications in scientific research:

    Analytical Chemistry: It is widely used in the determination of nitrates in water and soil samples. The compound reacts with nitrates to form a yellow-colored complex, which can be quantified using spectrophotometry.

    Biology: this compound is used in various biochemical assays to detect and quantify nitrates and nitrites in biological samples.

    Medicine: The compound is used in diagnostic tests to measure nitrate levels in bodily fluids.

    Industry: this compound is used in the production of dyes, pigments, and other chemical intermediates.

Safety and Hazards

Phenoldisulfonic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoldisulfonic acid can be synthesized through the sulfonation of phenol. The process involves the reaction of phenol with concentrated sulfuric acid under controlled conditions. The reaction typically proceeds as follows:

  • Phenol is mixed with concentrated sulfuric acid.
  • The mixture is heated to a temperature range of 100-150°C.
  • The reaction is allowed to proceed for several hours, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and precise temperature control are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions: Phenoldisulfonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form phenolic derivatives with fewer sulfonic acid groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Phenolic derivatives with fewer sulfonic acid groups.

    Substitution: Substituted phenolic compounds with different functional groups.

Mechanism of Action

The mechanism of action of phenoldisulfonic acid involves its ability to react with nitrates to form nitro derivatives. In an alkaline solution, these nitro derivatives rearrange to form a yellow-colored compound. This reaction follows Beer’s law, allowing for the quantification of nitrates based on the intensity of the yellow color.

Comparison with Similar Compounds

Phenoldisulfonic acid can be compared with other sulfonated phenolic compounds, such as:

    Phenolsulfonic acid: Similar in structure but with only one sulfonic acid group.

    Benzene-1,3-disulfonic acid: Lacks the hydroxyl group present in this compound.

    Sulfanilic acid: Contains an amino group instead of a hydroxyl group.

Uniqueness: this compound is unique due to the presence of two sulfonic acid groups and a hydroxyl group on the benzene ring. This combination of functional groups makes it particularly effective in forming stable complexes with nitrates, which is essential for its application in analytical chemistry.

Properties

IUPAC Name

4-hydroxybenzene-1,3-disulfonic acid
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InChI

InChI=1S/C6H6O7S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3,7H,(H,8,9,10)(H,11,12,13)
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InChI Key

JXBUOZMYKQDZFY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
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Molecular Formula

C6H6O7S2
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DSSTOX Substance ID

DTXSID2059140
Record name 1,3-Benzenedisulfonic acid, 4-hydroxy-
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Molecular Weight

254.2 g/mol
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Physical Description

Deliquescent solid; [Merck Index]
Record name Phenoldisulfonic acid
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CAS No.

96-77-5
Record name Phenol-2,4-disulfonic acid
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Record name 1,3-Benzenedisulfonic acid, 4-hydroxy-
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Record name 1,3-Benzenedisulfonic acid, 4-hydroxy-
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Record name 4-hydroxybenzene-1,3-disulphonic acid
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Record name PHENOLDISULFONIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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